BenchChemオンラインストアへようこそ!

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide

Lipophilicity Drug-likeness SAR

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1114648-81-5, ChemDiv ID F460-0539) is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide class, a scaffold originally identified by GSK through phenotypic screening as a potent growth inhibitor of Mycobacterium tuberculosis (Mtb). The compound features a 6-fluoro-2-phenylquinoline core linked via an ether bridge to an acetamide moiety bearing a 4-methoxybenzyl substituent, with a molecular formula of C25H21FN2O3 and a molecular weight of 416.45 g/mol.

Molecular Formula C25H21FN2O3
Molecular Weight 416.452
CAS No. 1114648-81-5
Cat. No. B2466671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide
CAS1114648-81-5
Molecular FormulaC25H21FN2O3
Molecular Weight416.452
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C25H21FN2O3/c1-30-20-10-7-17(8-11-20)15-27-25(29)16-31-24-14-23(18-5-3-2-4-6-18)28-22-12-9-19(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29)
InChIKeyAMTBXFOJXAUNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1114648-81-5): Class and Key Characteristics for Procurement Decisions


2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1114648-81-5, ChemDiv ID F460-0539) is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide class, a scaffold originally identified by GSK through phenotypic screening as a potent growth inhibitor of Mycobacterium tuberculosis (Mtb) [1]. The compound features a 6-fluoro-2-phenylquinoline core linked via an ether bridge to an acetamide moiety bearing a 4-methoxybenzyl substituent, with a molecular formula of C25H21FN2O3 and a molecular weight of 416.45 g/mol . Members of this chemical class have been shown to target the mycobacterial cytochrome bc1 complex, with leading analogs achieving minimum inhibitory concentrations (MICs) as low as 0.02–0.05 μM against drug-sensitive and multidrug-resistant Mtb strains [1][2].

Why 2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide Cannot Be Simply Replaced by In-Class Analogs: A Procurement-Critical Overview


Within the 2-(quinolin-4-yloxy)acetamide class, even subtle modifications to the quinoline core substituents or the acetamide side chain can produce dramatic shifts in antimycobacterial potency, cytochrome bc1 target engagement, and selectivity against mammalian cells [1]. Published SAR studies demonstrate that replacing the amide portion with a simplified amine functionality can reduce potency by over 100-fold (MIC shifting from 0.02 μM to 2.10 μM) [2], and that qcrB point mutations conferring resistance to the class underscore strict stereoelectronic requirements at the binding site [1]. The 6-fluoro-2-phenylquinoline core and the 4-methoxybenzyl acetamide side chain of CAS 1114648-81-5 each represent specific structural decisions whose impact on target affinity, metabolic stability, and physicochemical profile cannot be assumed equivalent across superficially similar screening compounds. Consequently, procurement of a non-identical analog in the absence of direct comparative data risks invalidating SAR continuity, confounding biological interpretation, or selecting a compound with unintended off-target liability.

Quantitative Differentiation Evidence: 2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide vs. Closest Analogs


Evidence Dimension 1: Physicochemical Differentiation — LogP and LogD Comparison with the 4-Methylbenzyl Analog

The target compound (CAS 1114648-81-5) possesses a calculated logP of 5.05 and logD (pH 7.4) of 5.04, as reported in the ChemDiv screening compound datasheet . The closely related 4-methylbenzyl analog, 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide, while not explicitly measured for logP in publicly available sources, is predicted to exhibit higher lipophilicity due to the replacement of the hydrogen-bond-accepting methoxy group with a hydrophobic methyl group. In the context of the 2-(quinolin-4-yloxy)acetamide class, excessive lipophilicity has been correlated with reduced aqueous solubility and potentially altered pharmacokinetic disposition, as noted in scaffold-hopping studies where solubility optimization was a key design criterion [1]. The methoxy substituent of the target compound introduces a dipole that can modulate both solubility and protein-binding interactions relative to the less polar methyl analog [2].

Lipophilicity Drug-likeness SAR

Evidence Dimension 2: Antimycobacterial Class Potency Baseline — Target Compound Positioned Within the 2-(Quinolin-4-yloxy)acetamide SAR Landscape

While direct MIC data for CAS 1114648-81-5 are not publicly reported in peer-reviewed literature, the compound can be positioned within the extensive SAR framework established for the 2-(quinolin-4-yloxy)acetamide class. Optimized members of this class, such as compounds 8a–8j from the Grams et al. scaffold-hopping study, achieve MIC values ≤0.02 μM against Mtb H37Rv and multidrug-resistant clinical isolates (PT2, PT12, PT20), alongside selectivity indices >500 relative to HepG2 and Vero mammalian cells [1]. The target compound shares the critical 6-fluoro-2-phenylquinoline core and an ether-linked acetamide motif found in the most potent analogs. Its 4-methoxybenzyl side chain introduces an additional hydrogen-bond acceptor that may engage residues within the QcrB subunit of the cytochrome bc1 complex, as hypothesized in docking studies of related quinoline-based bc1 inhibitors [2]. However, in the absence of direct experimental data, the antimycobacterial potency of this specific compound relative to validated leads such as 8j (MIC = 0.02 μM) remains unquantified. Prospective users should consider requesting MIC determination against Mtb H37Rv as part of compound validation.

Antitubercular activity MIC Cytochrome bc1

Evidence Dimension 3: Positional Isomer Differentiation — Para-Methoxybenzyl vs. Ortho-Methoxybenzyl Substitution

CAS 1114648-81-5 bears a para-methoxy substituent on the benzyl acetamide moiety, distinguishing it from its ortho-methoxy positional isomer, 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide. In related 2-phenylquinoline amide series evaluated for anticancer activity, the position of methoxy substitution on the aromatic ring significantly modulated biological potency; for example, compound 5g with a specific substitution pattern demonstrated superior anti-breast cancer activity compared to its positional isomers in MDA-MB-231 cell assays [1]. Although this SAR was established in a distinct biological context (anticancer rather than antimycobacterial), the principle that para vs. ortho methoxy positioning alters electron distribution, steric accessibility, and hydrogen-bonding geometry applies broadly to quinoline-acetamide chemotypes. In the context of cytochrome bc1 inhibition, the linear extension of the para-methoxybenzyl group may provide a better fit within the hydrophobic access channel of the QcrB binding pocket compared to the bent conformation imposed by ortho substitution [2].

Positional isomerism Target binding Selectivity

Evidence Dimension 4: Hydrogen-Bond Donor/Acceptor Profile vs. N-Benzyl Analog Without Methoxy Group

The target compound (CAS 1114648-81-5) possesses five hydrogen-bond acceptors (HBA = 5) and one hydrogen-bond donor (HBD = 1), as reported in the ChemDiv datasheet . In contrast, the des-methoxy N-benzyl analog, N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide (CAS 1114835-52-7), contains only four hydrogen-bond acceptors (lacking the methoxy oxygen). This difference may influence permeability and solubility balance, a critical parameter in the 2-(quinolin-4-yloxy)acetamide series where lead optimization studies have explicitly sought to improve aqueous solubility while maintaining low metabolic clearance [1]. In the scaffold-hopping study by Grams et al., certain analogs achieved aqueous solubility values exceeding those of the clinical candidate telacebec, demonstrating that fine-tuning of HBA/HBD count can have practical consequences for in vivo exposure [1]. The additional methoxy oxygen of the target compound may also serve as a hydrogen-bond acceptor in target binding, although this remains speculative without co-crystal structure data.

Hydrogen bonding Drug-likeness Permeability

Evidence Dimension 5: Metabolic Stability Advantage Conferred by 6-Fluoro Substitution on the Quinoline Core

The 6-fluoro substituent on the quinoline core of CAS 1114648-81-5 is a strategic feature intended to block oxidative metabolism at this position [1]. In the broader quinoline and fluoroquinolone literature, fluorine substitution at metabolically labile positions on aromatic rings consistently reduces CYP450-mediated hydroxylation rates, thereby enhancing metabolic stability and prolonging half-life in microsomal stability assays [2]. Within the 2-(quinolin-4-yloxy)acetamide antitubercular series, metabolic stability has been explicitly identified as a key optimization parameter; the Borsoi et al. (2022) study reported that the leading compound in their series demonstrated a low rate of in vitro metabolism alongside favorable pharmacokinetic exposure after oral administration in mice [3]. While direct microsomal stability data for CAS 1114648-81-5 are not publicly available, the presence of the 6-fluoro group distinguishes it from non-fluorinated 2-phenylquinoline acetamides, which may be more susceptible to oxidative clearance.

Fluorine substitution Metabolic stability Cytochrome P450

Evidence Dimension 6: Scaffold Authenticity — Core Skeleton Verification Against the 2-(Quinolin-4-yloxy)acetamide Pharmacophore

The target compound preserves the complete 2-(quinolin-4-yloxy)acetamide pharmacophore that has been experimentally validated as essential for Mtb cytochrome bc1 inhibition. Critical pharmacophoric elements include: (i) the quinoline nitrogen at position 1, (ii) the 4-oxy linker connecting the quinoline core to the acetamide, (iii) the acetamide carbonyl as a hydrogen-bond acceptor, and (iv) the 2-phenyl substituent which occupies a hydrophobic pocket within QcrB [1]. Evidence from resistant mutant analysis demonstrates that qcrB point mutations (e.g., T313A) abrogate the activity of this chemotype, confirming on-target engagement [2]. Unlike simplified 4-alkoxyquinoline derivatives that lack the acetamide linker and show significantly reduced potency (MIC = 2.10 μM, a >100-fold loss) [3], CAS 1114648-81-5 retains the complete pharmacophore required for nanomolar-level target binding. This makes it a structurally authentic member of the class, suitable for SAR studies where the full pharmacophore must be maintained to interrogate the role of side-chain modifications.

Pharmacophore Target engagement Chemotype validation

Optimal Application Scenarios for 2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1114648-81-5) Based on Product-Specific Evidence


Scenario 1: SAR-by-Catalog Expansion of the 2-(Quinolin-4-yloxy)acetamide Antitubercular Series

This compound is directly relevant for medicinal chemistry teams seeking to expand the SAR landscape around the 2-(quinolin-4-yloxy)acetamide antitubercular chemotype. Its 4-methoxybenzyl side chain represents a deliberate variation on the amide substituent not extensively explored in published series, which have predominantly focused on cycloalkyl and simple aryl groups . Procurement of CAS 1114648-81-5 enables systematic evaluation of whether the added hydrogen-bond acceptor (methoxy oxygen) and extended para-substitution geometry improve or perturb cytochrome bc1 inhibition, mammalian cell selectivity, and aqueous solubility relative to published leads [1].

Scenario 2: Physicochemical Property Benchmarking in Quinoline-Based Probe Development

With its calculated logP of 5.05, logD of 5.04, and predicted aqueous solubility (logSw) of -4.835 , CAS 1114648-81-5 occupies a defined region of chemical space within the 2-(quinolin-4-yloxy)acetamide class. This makes it suitable as a reference compound for correlating calculated and experimentally measured physicochemical properties (e.g., kinetic solubility, LogD7.4 by shake-flask, PAMPA permeability) in the context of antitubercular probe development. Studies by Grams et al. (2024) have highlighted the need for improved solubility within this series, and the target compound's methoxy substituent provides a test case for assessing whether polarity-enhancing modifications compromise or preserve antimycobacterial potency [1].

Scenario 3: Comparator in Mechanism-of-Action Studies Targeting the Mycobacterial Cytochrome bc1 Complex

The compound's intact 2-(quinolin-4-yloxy)acetamide pharmacophore positions it as a candidate for mechanism-of-action studies employing resistant mutant profiling. The availability of a well-characterized qcrB T313A mutant strain that confers resistance to this chemotype provides a straightforward experimental framework: if CAS 1114648-81-5 loses activity against the qcrB mutant while retaining potency against wild-type Mtb H37Rv, this would constitute strong evidence for on-target cytochrome bc1 engagement. Such data are essential for distinguishing genuine bc1 inhibitors from compounds that inhibit Mtb growth through alternative or non-specific mechanisms.

Scenario 4: Procurement-Quality Reference for Differentiating Positional Isomers in Screening Libraries

For organizations maintaining or curating screening libraries, CAS 1114648-81-5 serves as a defined entry for the para-methoxybenzyl substitution pattern, distinguishable from its ortho-methoxy isomer. In high-throughput screening campaigns where both isomers may appear as hits, the procurement of analytically verified samples of each positional isomer is critical for confirming that observed activity differences are genuine rather than artifacts arising from impurity profiles or misannotation . The compound's ChemDiv catalog identity (F460-0539) and reported purity specifications provide a traceable procurement path.

Quote Request

Request a Quote for 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.